N-(9,10-dioxoanthracen-1-yl)-4-propan-2-yloxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,10-dioxoanthracen-1-yl)-4-propan-2-yloxybenzamide, also known as DAAO inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
Target of Action
The compound possesses an n,o-bidentate directing group, which suggests it may be suitable for metal-catalyzed c-h bond functionalization reactions . This implies that the compound could potentially interact with a variety of biological targets, depending on the specific metal catalyst and reaction conditions used.
Mode of Action
The mode of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-isopropoxybenzamide involves the functionalization of inert nonreactive C-H bonds . This is a powerful strategy for creating new chemical bonds and can provide rapid access to desired products and synthetic targets . The compound’s N,O-bidentate directing group plays a key role in this process, promoting the formation of cyclometallated complexes .
Result of Action
Its potential role in c-h bond functionalization suggests it could have significant impacts at the molecular level, potentially leading to the creation of new chemical bonds and the synthesis of novel compounds .
Action Environment
The action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-isopropoxybenzamide can be influenced by various environmental factors, including the presence of specific metal catalysts and the reaction conditions . These factors can affect the compound’s ability to facilitate C-H bond functionalization and, consequently, its overall efficacy and stability .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(9,10-dioxoanthracen-1-yl)-4-propan-2-yloxybenzamide inhibitor in lab experiments is its specificity for N-(9,10-dioxoanthracen-1-yl)-4-propan-2-yloxybenzamide. This allows for precise modulation of N-(9,10-dioxoanthracen-1-yl)-4-propan-2-yloxybenzamide activity, which is important for studying its effects on various biological processes. However, one limitation of using N-(9,10-dioxoanthracen-1-yl)-4-propan-2-yloxybenzamide inhibitor is its potential toxicity, which can affect the results of lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(9,10-dioxoanthracen-1-yl)-4-propan-2-yloxybenzamide inhibitor. One direction is to further study its potential therapeutic applications in the treatment of schizophrenia and cancer. Additionally, further studies are needed to understand the long-term effects of N-(9,10-dioxoanthracen-1-yl)-4-propan-2-yloxybenzamide inhibitor on cognitive function and tumor growth. Furthermore, studies are needed to optimize the synthesis method of N-(9,10-dioxoanthracen-1-yl)-4-propan-2-yloxybenzamide inhibitor to improve its yield and purity. Finally, studies are needed to explore the potential use of N-(9,10-dioxoanthracen-1-yl)-4-propan-2-yloxybenzamide inhibitor in combination with other drugs for improved therapeutic efficacy.
Conclusion:
In conclusion, N-(9,10-dioxoanthracen-1-yl)-4-propan-2-yloxybenzamide inhibitor is a promising chemical compound with potential therapeutic applications in the treatment of schizophrenia and cancer. Its specific inhibition of N-(9,10-dioxoanthracen-1-yl)-4-propan-2-yloxybenzamide activity allows for precise modulation of various biological processes, and its biochemical and physiological effects have been extensively studied. However, further research is needed to fully understand its therapeutic potential and optimize its synthesis method.
Synthesemethoden
The synthesis of N-(9,10-dioxoanthracen-1-yl)-4-propan-2-yloxybenzamide inhibitor involves the reaction of 4-(2-bromoethoxy)-N-(9,10-dioxoanthracen-1-yl)benzamide and 4-hydroxybenzyl alcohol in the presence of a base. The resulting product is purified through chromatography to obtain the final compound. This synthesis method has been validated through various studies and has been proven to yield high-quality N-(9,10-dioxoanthracen-1-yl)-4-propan-2-yloxybenzamide inhibitor.
Wissenschaftliche Forschungsanwendungen
N-(9,10-dioxoanthracen-1-yl)-4-propan-2-yloxybenzamide inhibitor has been extensively studied for its potential therapeutic applications. One of the main applications is in the treatment of schizophrenia, where it has been shown to improve cognitive function in patients. Additionally, N-(9,10-dioxoanthracen-1-yl)-4-propan-2-yloxybenzamide inhibitor has been studied for its potential use in the treatment of cancer, where it has been shown to inhibit tumor growth in various types of cancer cells.
Eigenschaften
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-14(2)29-16-12-10-15(11-13-16)24(28)25-20-9-5-8-19-21(20)23(27)18-7-4-3-6-17(18)22(19)26/h3-14H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVYLKHXIFLRKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.